

2-Methyl-4'-(methylthio)-2-morpholinopropiophenone CAS number 71868-10-5

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest	
Compound Name:	2-Methyl-4'-(methylthio)-2-morpholinopropiophenone
Cat. No.:	B163144

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An In-depth Technical Guide to **2-Methyl-4'-(methylthio)-2-morpholinopropiophenone** (CAS 71868-10-5)

Abstract

This technical guide provides a comprehensive overview of **2-Methyl-4'-(methylthio)-2-morpholinopropiophenone**, a compound identified by the CAS number 71868-10-5. Also known by synonyms such as Irgacure 907 and MTMP, this molecule holds a dual identity that warrants detailed scientific examination^[1]. Primarily, it is a highly efficient Type I photoinitiator, indispensable in industrial ultraviolet (UV) curing applications for inks and coatings, where it generates free radicals to trigger polymerization.^{[1][2][3]} Concurrently, its structural resemblance to synthetic cathinones has led to its emergence as a new psychoactive substance (NPS), prompting significant interest from forensic and toxicological communities.^{[4][5]} This document synthesizes the available technical data on its chemical properties, synthesis pathways, mechanisms of action in both industrial and biological contexts, analytical methodologies for its detection and quantification, and its toxicological profile. It is intended to serve as a critical resource for researchers, chemists, and drug development professionals engaged with this multifaceted compound.

Physicochemical Properties

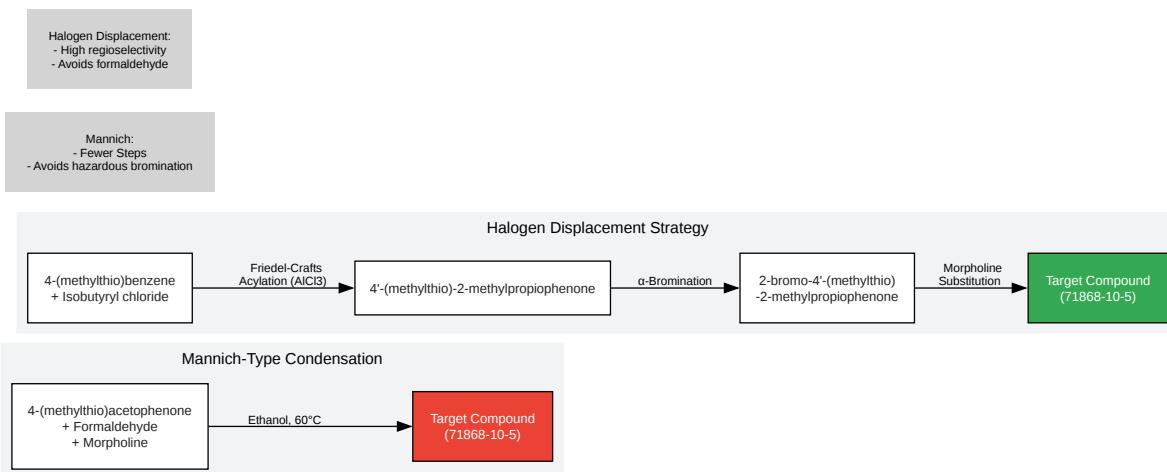
2-Methyl-4'-(methylthio)-2-morpholinopropiophenone is a white to off-white or yellow crystalline solid at room temperature.[2][6] Its molecular structure incorporates a propiophenone backbone with a morpholine ring and a methylthio group, features that are central to its reactivity and function.[1]

Property	Value	Source(s)
CAS Number	71868-10-5	[3][6][7][8]
Molecular Formula	C ₁₅ H ₂₁ NO ₂ S	[3][6][7][8][9]
Molecular Weight	279.40 g/mol	[6][8][9]
IUPAC Name	2-methyl-1-(4-methylsulfonylphenyl)-2-morpholin-4-ylpropan-1-one	[8]
Melting Point	74-76 °C	[6][7][9]
Boiling Point	210 °C at 76 mmHg	[6][7]
Density	1.15 g/cm ³	[6]
Water Solubility	17.9 mg/L at 20 °C	[6]
UV Absorption Maxima	230, 307 nm	[3]
Synonyms	Irgacure 907, MTMP, MMMP, Caccure 907	[1][3][8][10]

Synthesis and Manufacturing

The synthesis of this compound can be approached through several routes, with the choice often dictated by scale, available precursors, and desired purity. The two predominant strategies are Mannich-type condensation and a halogen displacement pathway.

Diagram: Comparative Synthesis Routes

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Caption: Key synthetic pathways to **2-Methyl-4'-(methylthio)-2-morpholinopropiophenone**.

Experimental Protocol 1: Mannich-Type Condensation (Laboratory Scale)

This method leverages the reaction between a ketone, an amine, and formaldehyde. The causality for using ethanol as a solvent is its ability to balance reactant solubility while facilitating product crystallization upon quenching.[\[1\]](#)

- Setup: Under a nitrogen atmosphere, dissolve 4-(methylthio)acetophenone in ethanol in a jacketed flask equipped with a stirrer and temperature probe.

- **Addition:** Cool the solution to 0–5 °C. Add formaldehyde dropwise, followed by the slow addition of morpholine, maintaining the low temperature.
- **Reaction:** Warm the mixture to 60 °C and stir for 12–24 hours. The elevated temperature drives the reaction to completion.
- **Workup:** Quench the reaction by pouring it into ice-cold water. This precipitates the product due to its low water solubility.
- **Extraction & Purification:** Extract the product with dichloromethane. The organic layer is then washed, dried, and concentrated. Final purification is achieved via recrystallization to yield the final product.[\[1\]](#)

Self-Validation Check: Purity should be confirmed by NMR and melting point analysis, comparing results to reference standards. Yields at this scale typically range from 65–75%.[\[1\]](#)

Experimental Protocol 2: Halogen Displacement Strategy

This route offers higher regioselectivity at the α -carbon and avoids the use of formaldehyde.[\[1\]](#)

- **Intermediate Synthesis (Friedel-Crafts Acylation):** React 4-(methylthio)benzene with isobutyryl chloride in the presence of a Lewis acid catalyst like AlCl_3 to form 4'-(methylthio)-2-methylpropiophenone.
- **α -Bromination:** Treat the resulting ketone with bromine in acetic acid. This step is highly regioselective, introducing a bromine atom at the α -carbon. This is a hazardous step requiring careful handling of bromine.
- **Morpholine Substitution:** React the 2-bromo intermediate with morpholine in a polar aprotic solvent such as DMF at an elevated temperature (e.g., 80 °C) to displace the bromide and form the final product.[\[1\]](#)

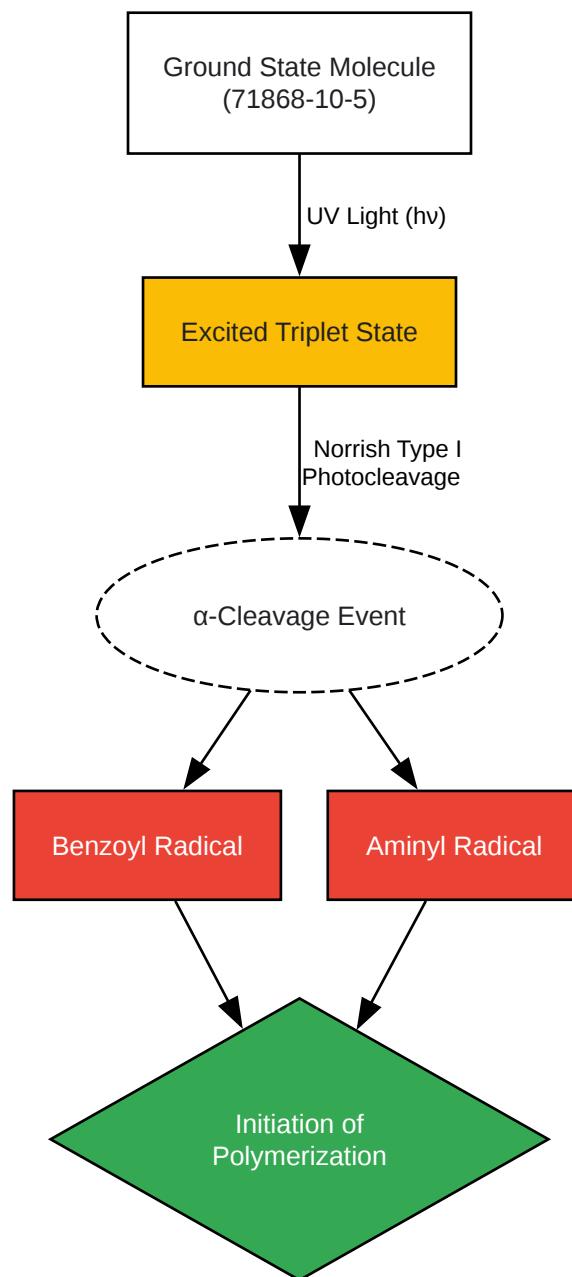
Self-Validation Check: Each intermediate should be characterized (e.g., by GC-MS) to ensure complete conversion before proceeding to the next step. Industrial scale-up of this process can achieve yields of 85–92% with continuous flow reactors and advanced process controls to manage exothermicity.[\[1\]](#)

Mechanism of Action As a Photoinitiator

The primary industrial application of this compound is as a photoinitiator for free-radical polymerization.^{[1][6]} It is classified as a Norrish Type I photoinitiator, meaning it undergoes α -cleavage upon exposure to UV radiation.^[2]

The process is initiated by the absorption of UV light (in the 250-400 nm range), which promotes the molecule from its ground state to an excited singlet state, followed by intersystem crossing to a more stable triplet state.^[2] This excited molecule then undergoes rapid cleavage at the bond between the carbonyl group and the adjacent quaternary carbon. This homolytic cleavage is highly efficient and generates two distinct free-radical species: a benzoyl radical and an aminyl radical. Both radicals are capable of initiating the polymerization of unsaturated monomers, such as acrylates, leading to the rapid curing or drying of inks and coatings.^{[2][3]}

Diagram: Norrish Type I Photocleavage Mechanism



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Caption: UV-induced α -cleavage of the molecule into polymer-initiating free radicals.

As a New Psychoactive Substance (NPS)

Structurally, the molecule is a substituted cathinone, a class of compounds known for their stimulant effects.^{[3][4][5]} While detailed pharmacological studies on its psychoactive effects are limited, its emergence in illicit drug markets suggests it is consumed for these properties.^[5] Its

biological activity is attributed to the interaction of its functional groups, such as the morpholine ring, with enzymes and receptors in the body.[\[1\]](#)

Analytical Methodologies

Accurate identification and quantification are paramount for both quality control in industrial settings and for forensic analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for identifying the compound in forensic samples.

Parameter	Value	Source(s)
Column	HP-5 MS (or equivalent), 30m x 0.25 mm x 0.25 μ m	[11]
Carrier Gas	Helium at 1.5 mL/min	[11]
Injector Temp.	280 °C	[11]
Oven Program	100°C (1 min), ramp to 280°C at 12°C/min, hold for 9 min	[11]
MS Scan Range	30-550 amu	[11]
Retention Time	~13.57 min	[11]

Experimental Protocol 3: GC-MS Sample Preparation and Analysis

- Sample Preparation: Dilute the analyte to approximately 4 mg/mL in chloroform. For complex matrices, perform a base extraction with sodium carbonate.[\[11\]](#)
- Injection: Inject 1 μ L of the prepared sample into the GC-MS system operating in split mode (e.g., 25:1 ratio).[\[11\]](#)
- Analysis: Run the GC-MS method with the parameters outlined in the table above.

- Identification: Confirm the presence of the compound by comparing the retention time and the resulting electron ionization (EI) mass spectrum against a certified reference standard. Key fragments in the mass spectrum can be used for positive identification.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for analyzing the compound and its metabolites in biological fluids like urine, offering high sensitivity and specificity.[4]

Experimental Protocol 4: Human Metabolite Analysis via LC-MS/MS

- Objective: To quantify the parent compound and its primary metabolites in urine for forensic or clinical toxicology.
- Sample Preparation: Urine samples are subjected to enzymatic hydrolysis to cleave glucuronide conjugates, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analytes and remove matrix interferences.
- Chromatography: Use a reverse-phase HPLC method. A suitable mobile phase could consist of acetonitrile and water with an acid modifier like formic acid for MS compatibility.[12]
- Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the parent compound and its metabolites (HO-MMMP, HO-MMMP-SO, HO-MMMP-SO₂) must be established using reference standards.[4]
- Quantification: Create a calibration curve using deuterated internal standards to ensure accurate quantification. The main human metabolite to target is HO-MMMP-sulfoxide (HO-MMMP-SO). A cutoff value of 2 ng/mL for this metabolite is recommended for identifying consumption.[4]

Toxicology and Human Metabolism

The toxicological profile of this compound is of increasing concern due to its use as an NPS and its potential to leach from manufactured products.[13]

Safety and Hazard Profile

The compound is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child.[\[8\]](#)[\[9\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#) It is also toxic to aquatic life with long-lasting effects.[\[8\]](#)[\[14\]](#)[\[15\]](#)

Hazard Code	Description	Source(s)
H302	Harmful if swallowed	[8] [9] [15] [16]
H360FD	May damage fertility. May damage the unborn child.	[8] [9] [15]
H411	Toxic to aquatic life with long lasting effects	[8] [9] [15] [16]

Cytotoxicity and Mutagenicity

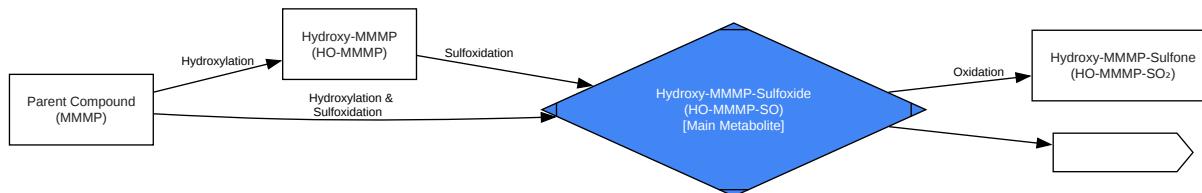
- Cytotoxicity:** In vitro studies have demonstrated that the compound is toxic to human peripheral blood mononuclear cells (PBMCs), inducing apoptosis through a caspase-3/7-dependent mechanism at concentrations of 250 µg/ml.[\[3\]](#) Another study found it decreased the viability of human monocytes in a dose-dependent manner.[\[13\]](#) This raises concerns about its potential adverse effects in patients, especially given its detection as a leachable from intravenous injection bags.[\[13\]](#)
- Mutagenicity:** While the compound itself was not found to be mutagenic in the Ames test, its UV-irradiated form exhibited mutagenicity in *S. typhimurium* strain TA97, suggesting it can cause frameshift mutations after photoactivation.[\[17\]](#) This is a critical finding, as it implies that products containing this photoinitiator could become mutagenic upon exposure to sunlight or other UV sources.

Human Metabolism

When consumed as an NPS, the compound is extensively metabolized. Forensic studies in Taiwan, where its abuse has been noted, have identified the primary metabolic pathways.[\[4\]](#) The methylthio group is susceptible to oxidation, and the molecule can also undergo hydroxylation.

A study analyzing urine samples from individuals who had consumed the substance found that hydroxy-MMMP-sulfoxide (HO-MMMP-SO) is the main human metabolite.^[4] This finding is crucial for developing reliable methods for abstinence control and forensic identification, as metabolites are often detectable for longer periods than the parent drug.

Diagram: Primary Metabolic Pathway in Humans



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Caption: Metabolic conversion of the parent compound to its major urinary metabolite.

Conclusion

2-Methyl-4'-(methylthio)-2-morpholinopropiophenone is a molecule of significant duality. Its efficiency as a photoinitiator has cemented its role in the polymer and coatings industry. However, its appropriation as a new psychoactive substance presents a growing challenge for public health and forensic science. Understanding its complete profile—from synthesis and industrial function to its metabolic fate and toxicological risks—is essential. Future research should focus on elucidating its detailed pharmacology, developing more rapid and field-deployable detection methods, and assessing the long-term health risks associated with both intentional abuse and unintentional exposure from consumer and medical products.

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- To cite this document: BenchChem. [2-Methyl-4'-(methylthio)-2-morpholinopropiophenone CAS number 71868-10-5]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b163144#2-methyl-4-methylthio-2-morpholinopropiophenone-cas-number-71868-10-5>]

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